3-(3-Bromophenyl)piperidine CAS 1203682-58-9 chemical properties
3-(3-Bromophenyl)piperidine CAS 1203682-58-9 chemical properties
An In-depth Technical Guide to 3-(3-Bromophenyl)piperidine (CAS 1203682-58-9)
Introduction: The Significance of the 3-Arylpiperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, representing one of the most prevalent heterocyclic scaffolds in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA).[1][2] Its derivatives are integral to over twenty classes of drugs, demonstrating a remarkable range of biological activities, including applications as CNS modulators, anticancer agents, and analgesics.[1][3] 3-(3-Bromophenyl)piperidine is a specific embodiment of the 3-arylpiperidine motif, a privileged structure that combines the conformational flexibility of the saturated piperidine ring with the electronic and steric properties of an aromatic substituent.
The incorporation of a 3-bromophenyl group is a strategic choice in molecular design. The bromine atom not only influences the molecule's lipophilicity and metabolic stability but also serves as a versatile chemical handle. It provides a reactive site for a plethora of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the systematic exploration of chemical space and the optimization of ligand-target interactions. This guide provides a comprehensive overview of the chemical properties, plausible synthetic strategies, spectral characteristics, and potential applications of 3-(3-Bromophenyl)piperidine, positioning it as a valuable building block for modern drug discovery.
Core Chemical and Physical Properties
A summary of the essential physicochemical properties of 3-(3-Bromophenyl)piperidine is presented below. While experimental data for some properties are not widely published, reliable predicted values provide a strong foundation for experimental design.
| Property | Value | Source |
| CAS Number | 1203682-58-9 | [4][5] |
| Molecular Formula | C₁₁H₁₄BrN | [5] |
| Molecular Weight | 240.14 g/mol | [5] |
| Boiling Point | 309.9 ± 35.0 °C (Predicted) | [4] |
| Density | 1.313 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 9.97 ± 0.10 (Predicted) | [4] |
| InChIKey | RUWGKFBBZYOBCC-UHFFFAOYSA-N | [5] |
| Canonical SMILES | Brc1cccc(C2CCCNC2)c1 | [5] |
Chemical Structure
The structure consists of a piperidine ring substituted at the 3-position with a 3-bromophenyl group.
Synthesis and Mechanistic Considerations
A logical synthetic workflow is outlined below.
Step-by-Step Protocol and Rationale
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N-Protection of 3-Bromopyridine: The synthesis commences with the protection of the pyridine nitrogen, typically as a carbamate (e.g., Boc).
-
Causality: This initial step is crucial. It transforms the electron-deficient pyridine ring into an electron-rich pyridinium species or a dihydropyridine derivative that is more amenable to nucleophilic attack or subsequent catalytic functionalization. It also prevents N-alkylation or other side reactions in later steps.
-
-
Partial Reduction to Tetrahydropyridine: The protected pyridine is partially reduced to form an N-protected tetrahydropyridine derivative.
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Causality: A full reduction at this stage would yield 3-bromopiperidine, which is less ideal for direct arylation. Creating the tetrahydropyridine intermediate isolates a double bond that can be selectively functionalized in the next step. Methods involving rhodium-catalyzed asymmetric carbometalation often start from a dihydropyridine intermediate.[6]
-
-
Aryl Group Installation via Suzuki Coupling: The key C-C bond is formed by coupling the tetrahydropyridine intermediate with an appropriate arylboronic acid derivative.
-
Causality: The Suzuki-Miyaura coupling is a robust and widely used reaction for forming aryl-aryl or aryl-alkyl bonds. Its high functional group tolerance makes it ideal for complex molecule synthesis. The choice of a palladium catalyst and ligand is critical for achieving high yield and, in asymmetric variants, high enantioselectivity.[6]
-
-
Hydrogenation: The remaining double bond in the tetrahydropyridine ring is reduced to yield the saturated piperidine scaffold.
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Deprotection: The N-protecting group (e.g., Boc) is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent).
-
Causality: This final step unmasks the secondary amine, yielding the target compound, 3-(3-Bromophenyl)piperidine, which is often isolated as a salt for improved stability and handling.
-
Spectral Data Analysis
While specific experimental spectra for this compound are not publicly available, its characteristic features can be reliably predicted based on the analysis of its functional groups and data from analogous structures.[9][10][11][12]
| Technique | Expected Features |
| ¹H NMR | Aromatic Region (δ ~7.0-7.5 ppm): Four signals exhibiting complex splitting patterns (doublets, triplets, and singlets) characteristic of a 1,3-disubstituted benzene ring. Piperidine Ring (δ ~1.5-3.5 ppm): A series of broad, overlapping multiplets corresponding to the aliphatic protons. The proton at C3 (methine) will be coupled to both aromatic and adjacent piperidine protons. Amine Proton (N-H): A broad singlet, typically in the δ 1.5-4.0 ppm range, which may exchange with D₂O. |
| ¹³C NMR | Aromatic Region (δ ~120-145 ppm): Six signals are expected. The carbon attached to bromine (C-Br) will be shifted to a higher field (~122 ppm), and the ipso-carbon attached to the piperidine ring will also be distinct. Aliphatic Region (δ ~25-55 ppm): Five signals corresponding to the five distinct carbons of the piperidine ring. |
| Mass Spec. | Molecular Ion (M⁺): A prominent peak at m/z 240. Isotopic Pattern: A characteristic M+2 peak at m/z 242 of nearly identical intensity to the M⁺ peak, confirming the presence of a single bromine atom (due to the natural ~1:1 abundance of ⁷⁹Br and ⁸¹Br isotopes). |
| IR Spec. | N-H Stretch: A moderate, sharp band around 3300-3400 cm⁻¹ (secondary amine). C-H Stretch (Aromatic): Bands just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Strong bands just below 3000 cm⁻¹. C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. C-Br Stretch: A band in the fingerprint region, typically 500-650 cm⁻¹. |
Applications in Drug Discovery and Medicinal Chemistry
The 3-(3-Bromophenyl)piperidine scaffold is a valuable starting point for the development of novel therapeutics, particularly in fragment-based drug discovery (FBDD).[13] The piperidine core provides a three-dimensional structure that can effectively probe the binding pockets of biological targets, an attribute often lacking in flatter, more aromatic screening compounds.
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Scaffold for Focused Libraries: As illustrated above, the bromine atom and the secondary amine serve as orthogonal synthetic handles. The bromine is primed for palladium-catalyzed reactions to introduce diverse aryl, heteroaryl, amino, or alkynyl groups, while the nitrogen can be readily alkylated, acylated, or sulfonated. This dual functionality allows for the rapid generation of focused compound libraries to build structure-activity relationships (SAR).
-
CNS-Active Agents: The piperidine nucleus is a classic component of many centrally active agents. The lipophilicity and 3D nature of 3-arylpiperidines make them suitable candidates for penetrating the blood-brain barrier.
-
Oncology: The 3-arylpiperidine framework is found in potent inhibitors of protein-protein interactions, such as the HDM2-p53 interaction, which is a key target in cancer therapy.[14] For instance, the anticancer drug Niraparib contains a related 3-phenylpiperidine core, highlighting the therapeutic relevance of this scaffold.[6]
-
Analgesics: The piperidine ring is the core pharmacophore of morphine and many synthetic opioids.[15] Derivatives of piperidine are continuously explored for their potential as novel analgesics targeting opioid and other pain-related receptors.[15]
Safety and Handling
No specific safety data sheet (SDS) is available for 3-(3-Bromophenyl)piperidine. However, based on the known hazards of piperidine and its substituted analogs, appropriate precautions must be taken.[16][17][18][19]
-
Potential Hazards:
-
Recommended Precautions (based on analogous compounds):
-
P264: Wash hands and any exposed skin thoroughly after handling.[17]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[17][18]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[17]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[18]
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
Conclusion
3-(3-Bromophenyl)piperidine (CAS 1203682-58-9) is a strategically designed chemical building block that leverages the proven pharmacological relevance of the 3-arylpiperidine scaffold. Its true value lies in its potential as a versatile intermediate for constructing diverse and complex molecules. The presence of the bromophenyl group provides a gateway for extensive chemical modification, allowing researchers to fine-tune molecular properties for targeted biological applications. For scientists engaged in drug discovery and medicinal chemistry, this compound represents a valuable tool for the efficient development of novel therapeutic candidates.
References
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3-(3-Bromophenyl)piperidine | CAS#:1203682-58-9 | Chemsrc. Chemsrc.[Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.[Link]
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González, J., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14231–14238. [Link]
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Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central.[Link]
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. National Institutes of Health.[Link]
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